1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a unique substitution pattern. Its core structure includes a pyrazolo[3,4-b]pyridine scaffold, which is functionalized with a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a methyl group at position 3, a phenyl group at position 6, and a 2-methoxybenzyl carboxamide moiety at position 2. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) likely enhances solubility and metabolic stability compared to non-sulfonated analogs, while the 2-methoxybenzyl substituent may influence target binding through π-π stacking or hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[(2-methoxyphenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-17-24-21(26(31)27-15-19-10-6-7-11-23(19)34-2)14-22(18-8-4-3-5-9-18)28-25(24)30(29-17)20-12-13-35(32,33)16-20/h3-11,14,20H,12-13,15-16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWCTBSGKXEGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide represents a novel class of pyrazolo[3,4-b]pyridine derivatives. This class has garnered attention due to its potential anticancer , anti-inflammatory , and antiproliferative properties. The unique structural features of this compound, including the tetrahydrothiophene ring and various substituents, contribute to its biological activity.
Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 427.47 g/mol. The compound includes a pyrazolo[3,4-b]pyridine scaffold, which is known for its pharmacological relevance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. In vitro evaluations have shown that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines. For example:
- IC50 Values : The compound demonstrated IC50 values ranging from 0.87 to 4.3 μM against different cancer cell lines, indicating strong antiproliferative activity .
The proposed mechanisms of action for this compound include:
- Cell Cycle Arrest : Studies indicate that certain pyrazolo[3,4-b]pyridine derivatives can induce cell cycle arrest at specific phases (G0/G1 or S phase), thereby inhibiting cancer cell proliferation .
- Induction of Apoptosis : The compound may also promote apoptosis in cancer cells, as evidenced by increased early and late apoptotic markers in treated cells compared to controls .
Comparative Analysis of Biological Activity
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 0.87 - 4.3 | Various | Cell cycle arrest, apoptosis |
| Compound 9a (related derivative) | 2.59 | HeLa | Cell cycle arrest at S phase |
| Doxorubicin (control) | 2.35 | HeLa | Standard chemotherapy agent |
Case Studies
In a recent study focusing on a series of substituted pyrazolopyridines, the compound with similar structural features exhibited significant anticancer activity against pancreatic and ovarian cell lines . The presence of the phenyl group at position 3 was noted to enhance cytotoxic activity across various analogues.
Study Findings
One notable study reported that a related pyrazolo[3,4-b]pyridine derivative caused a statistically significant accumulation of PC-3 prostate cancer cells in the G0/G1 phase after treatment . This suggests that the compound may effectively halt the progression of the cell cycle in cancerous cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:
Core Scaffold Analogues
Functional Group Comparisons
- Sulfone vs. Non-Sulfone Derivatives: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to non-sulfonated analogs like CAS 1005612-70-3. This modification could reduce off-target interactions by limiting passive membrane diffusion .
- Aromatic Substituents: The 2-methoxybenzyl group in the target compound contrasts with the thiophen-2-ylmethyl group in the fluorobenzyl analog (). Methoxy groups are known to enhance binding to aromatic receptors (e.g., serotonin receptors), whereas thiophene moieties may prioritize interactions with sulfur-rich binding pockets .
Research Findings and Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
